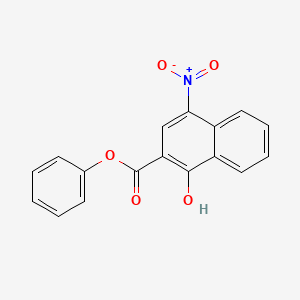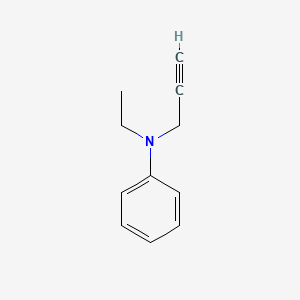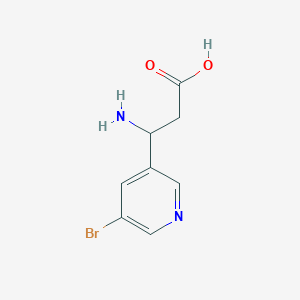
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane
Overview
Description
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane is an organic compound that features a sulfane group bonded to a phenyl ring and a 4-fluoro-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane typically involves the reaction of 4-fluoro-2-nitroaniline with phenylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfane group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles (amines, thiols), base (sodium hydride), dimethylformamide solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane solvent.
Major Products Formed
Reduction: (4-Fluoro-2-aminophenyl)(phenyl)sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (4-Fluoro-2-nitrophenyl)(phenyl)sulfone.
Scientific Research Applications
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Bioconjugation: Utilized in the immobilization of biomolecules onto surfaces for biochemical assays and diagnostics.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The sulfane group can be oxidized to a sulfone, which may exhibit different reactivity and biological activity. The fluoro group can be substituted with other functional groups, altering the compound’s properties and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-3-nitrophenyl)(phenyl)sulfane
- (4-Fluoro-2-nitrophenyl)(phenyl)sulfone
- (4-Fluoro-2-nitrophenyl)(phenyl)thioether
Uniqueness
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups with the sulfane moiety allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C12H8FNO2S |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-fluoro-2-nitro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8FNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H |
InChI Key |
BPDDJSOPIZLNLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)
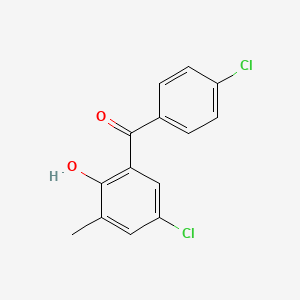
![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)
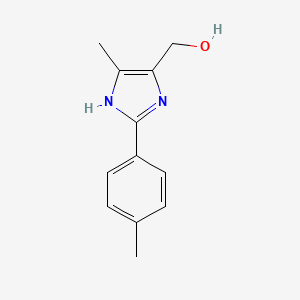
![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)
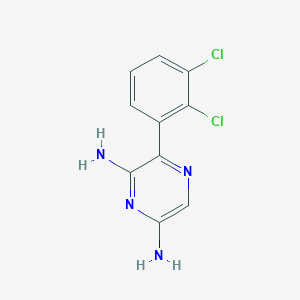



![EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B8761797.png)
